2-(Benzo[d]thiazol-2-yl)morpholine
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Overview
Description
2-(Benzo[d]thiazol-2-yl)morpholine is a heterocyclic compound that features a benzothiazole ring fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)morpholine typically involves the reaction of 2-aminobenzothiazole with morpholine under specific conditions. One common method includes the use of a coupling agent such as 1-(2-chloroethyl)morpholine hydrochloride . The reaction is carried out in the presence of a base like cesium carbonate (CsCO₃) and a solvent such as dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)phenol
- N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- 2-(Benzo[d]thiazol-2-yl)ethylamine
Uniqueness
2-(Benzo[d]thiazol-2-yl)morpholine stands out due to its unique combination of a benzothiazole ring and a morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a versatile scaffold for further chemical modifications .
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H12N2OS/c1-2-4-10-8(3-1)13-11(15-10)9-7-12-5-6-14-9/h1-4,9,12H,5-7H2 |
InChI Key |
SGAUMUILGKCSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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